

# An In-depth Technical Guide to 3-Ethylthiophene: Molecular Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: **3-Ethylthiophene**

Cat. No.: **B160659**

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3-ethylthiophene**, a heterocyclic aromatic compound of significant interest in organic synthesis, materials science, and drug discovery. This document details its molecular structure, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. The information is presented to support researchers and professionals in leveraging the unique characteristics of this versatile molecule.

## Molecular Structure and Formula

**3-Ethylthiophene** is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The ethyl group is substituted at the third position of the thiophene ring.

Molecular Formula: C<sub>6</sub>H<sub>8</sub>S[1][2][3][4]

Canonical SMILES: CCC1=CSC=C1[2]

InChI: InChI=1S/C6H8S/c1-2-6-3-4-7-5-6/h3-5H,2H2,1H3[2][4]

InChIKey: SLDBAXYJAIRQMX-UHFFFAOYSA-N[2][4]

The molecular structure of **3-ethylthiophene** is depicted in the following diagram:

Caption: Molecular Structure of **3-Ethylthiophene**

## Physicochemical Properties

A summary of the key physicochemical properties of **3-ethylthiophene** is provided in the table below for easy reference and comparison.

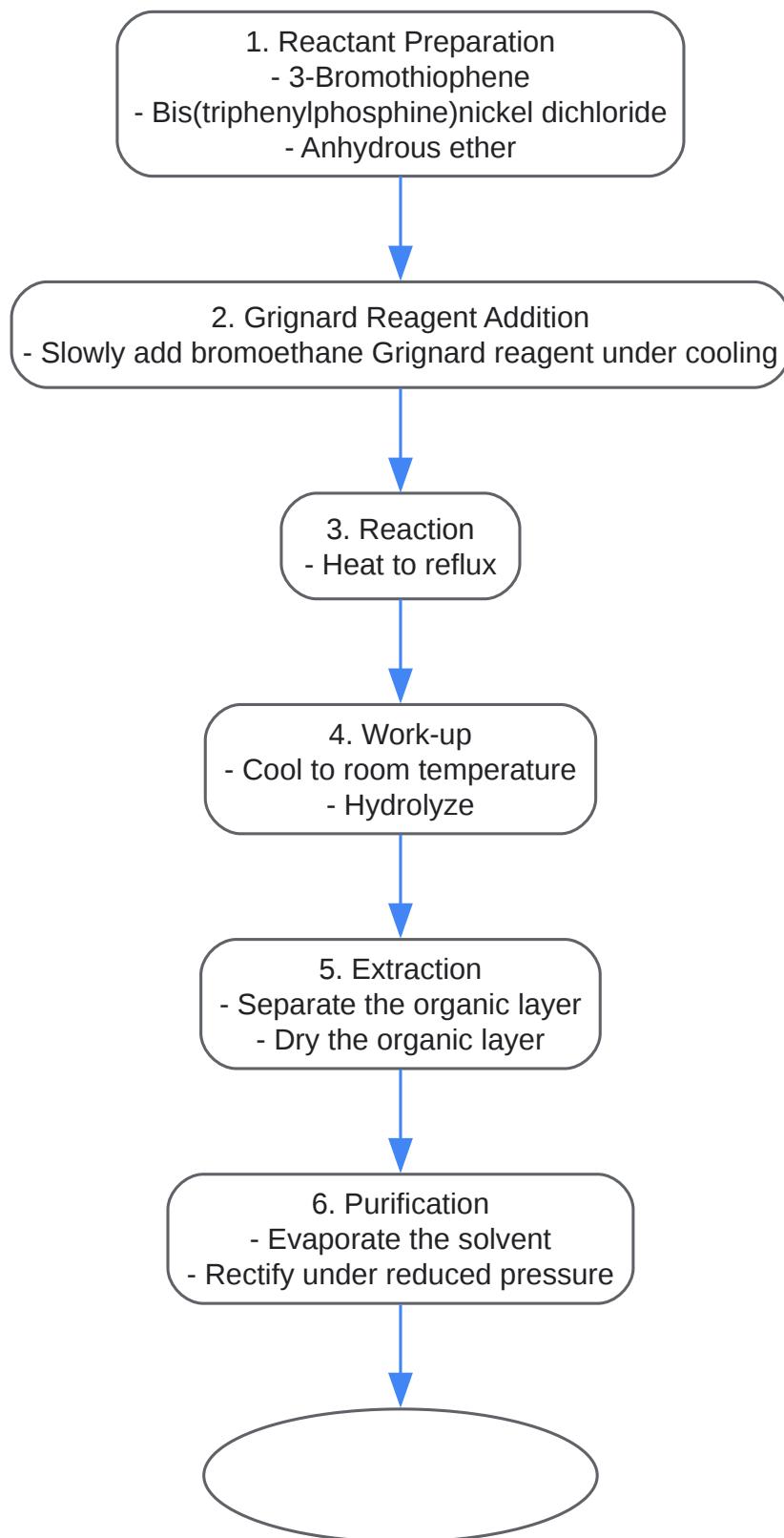
Property	Value	Reference
Molecular Weight	112.19 g/mol	<a href="#">[2]</a>
Appearance	Colorless to slightly yellow clear liquid	
Boiling Point	136-140 °C at 760 mmHg	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Melting Point	-89.1 °C	<a href="#">[2]</a>
Density	1.004 g/cm³	<a href="#">[6]</a>
Refractive Index	1.524	<a href="#">[6]</a>
Flash Point	22.8 °C	<a href="#">[6]</a>
Vapor Pressure	8.41 mmHg at 25 °C	<a href="#">[6]</a>
Solubility	Soluble in alcohol	<a href="#">[5]</a>
CAS Number	1795-01-3	<a href="#">[2]</a> <a href="#">[4]</a>

## Experimental Protocols

### Synthesis of **3-Ethylthiophene**

The following protocol describes the synthesis of **3-ethylthiophene** via a Grignard coupling reaction, as adapted from patent literature.[\[7\]](#)

Workflow Diagram:

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Caption: Synthesis Workflow for **3-Ethylthiophene**

**Materials:**

- 3-Bromothiophene
- Bis(triphenylphosphine)nickel dichloride (catalyst)
- Anhydrous ether (solvent)
- Bromoethane Grignard reagent
- Water (for hydrolysis)
- Drying agent (e.g., anhydrous magnesium sulfate)

**Procedure:**

- In a reaction vessel, combine 3-bromothiophene, a catalytic amount of bis(triphenylphosphine)nickel dichloride, and anhydrous ether.
- Under cooling, slowly add the bromoethane Grignard reagent to the reaction mixture.
- After the addition is complete, heat the mixture to reflux.
- Once the reaction is complete, cool the mixture to room temperature.
- Hydrolyze the reaction mixture by the careful addition of water.
- Separate the organic layer.
- Dry the organic layer over a suitable drying agent.
- Remove the solvent by evaporation.
- Purify the crude product by distillation under reduced pressure to obtain **3-ethylthiophene**.  
[7]

## Spectroscopic Characterization

**<sup>1</sup>H NMR (Proton NMR):**

- Sample Preparation: Dissolve approximately 5-10 mg of **3-ethylthiophene** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- Data Acquisition: Acquire the  $^1\text{H}$  NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
- Expected Chemical Shifts (in  $\text{CDCl}_3$ ):
  - $\delta$  7.185 ppm (doublet of doublets, 1H,  $J = 4.9, 2.9$  Hz, H-5)[8]
  - $\delta$  6.91 ppm (doublet of doublets, 1H, H-2)[8]
  - $\delta$  6.89 ppm (multiplet, 1H, H-4)[8]
  - $\delta$  2.639 ppm (quartet, 2H,  $-\text{CH}_2-$ )[8]
  - $\delta$  1.223 ppm (triplet, 3H,  $-\text{CH}_3$ )[8]

#### $^{13}\text{C}$ NMR (Carbon-13 NMR):

- Sample Preparation: Prepare a more concentrated sample (e.g., 20-50 mg) in a deuterated solvent.
- Data Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Expected Chemical Shifts: While specific literature values for all carbons were not found in the initial search, the spectrum can be obtained from sources like SpectraBase.[2]
- Sample Preparation: As **3-ethylthiophene** is a liquid, a neat sample can be analyzed by placing a drop between two KBr plates or by using an ATR-FTIR spectrometer.
- Data Acquisition: Record the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Expected Characteristic Bands: The FTIR spectrum will show characteristic absorptions for C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the thiophene ring, and C-S stretching. The spectrum is available for reference on databases such as SpectraBase.[2] Thiophene derivatives typically show ring stretching frequencies around  $3100\text{ cm}^{-1}$  and hydrogen out-of-plane deformations between  $900\text{-}650\text{ cm}^{-1}$ .[9]

- Sample Introduction: Introduce a small amount of the volatile **3-ethylthiophene** into the mass spectrometer, typically via a gas chromatography (GC-MS) system.
- Ionization: Use electron impact (EI) ionization.
- Data Analysis:
  - Molecular Ion Peak ( $M^+$ ): The mass spectrum will show a molecular ion peak at  $m/z = 112$ , corresponding to the molecular weight of **3-ethylthiophene**.<sup>[8]</sup>
  - Major Fragment Ions: The most abundant fragment ion is typically observed at  $m/z = 97$ , which corresponds to the loss of a methyl group ( $[M-15]^+$ ).<sup>[8]</sup> Other significant fragments can be observed, and the full spectrum is available in the NIST Mass Spectrometry Data Center.<sup>[2]</sup> The fragmentation pattern is a key identifier for the molecule.<sup>[10]</sup>

## Applications

**3-Ethylthiophene** is a valuable building block in several areas of research and development:

- Organic Electronics: It serves as a monomer for the synthesis of conductive polymers, such as poly(**3-ethylthiophene**), which are used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Pharmaceuticals and Agrochemicals: Its stable and reactive nature makes it a useful intermediate in the synthesis of more complex molecules for these industries.
- Flavor and Fragrance: **3-Ethylthiophene** is utilized in the formulation of perfumes and flavorings.
- Environmental Remediation: It is being studied for its potential to help break down pollutants in soil and water.

## Conclusion

**3-Ethylthiophene** is a versatile heterocyclic compound with a well-defined molecular structure and a range of interesting physicochemical properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and professionals working with

this molecule. Its applications in materials science and organic synthesis continue to be an active area of investigation, promising further innovations.

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